3-Acetylacrylic acid
CAS No.: 4743-82-2
Cat. No.: VC20807567
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4743-82-2 |
---|---|
Molecular Formula | C5H6O3 |
Molecular Weight | 114.1 g/mol |
IUPAC Name | (E)-4-oxopent-2-enoic acid |
Standard InChI | InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ |
Standard InChI Key | XGTKSWVCNVUVHG-NSCUHMNNSA-N |
Isomeric SMILES | CC(=O)/C=C/C(=O)O |
SMILES | CC(=O)C=CC(=O)O |
Canonical SMILES | CC(=O)C=CC(=O)O |
Introduction
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with similar unsaturated carboxylic acids, 3-Acetylacrylic acid likely exhibits the following physical properties:
Property | Value/Description |
---|---|
Physical State | Crystalline solid at room temperature |
Molecular Weight | 114.10 g/mol |
CAS Number | 4743-82-2 |
IUPAC Name | (E)-4-oxopent-2-enoic acid |
Solubility | Likely soluble in polar organic solvents; limited solubility in non-polar solvents |
Functional Groups | Carboxylic acid, carbon-carbon double bond, ketone |
This compound can be compared with related acrylic acid derivatives. For instance, 3-methylacrylic acid (crotonic acid) has a melting point of 70-72°C and a boiling point of 180-181°C . While direct physical data for 3-Acetylacrylic acid is limited in the provided search results, its properties would differ due to the presence of the acetyl group in place of the methyl group found in crotonic acid.
Chemical Reactivity
The presence of the α,β-unsaturated carbonyl system makes 3-Acetylacrylic acid particularly reactive in several types of transformations:
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Michael addition reactions - The conjugated system is susceptible to nucleophilic attack
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Cycloaddition reactions - The compound can participate in various cycloaddition processes
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Acid-base reactions - The carboxylic acid group can undergo typical acid-base chemistry
The acid likely exhibits a pKa value similar to other unsaturated carboxylic acids, which typically fall in the range of 4-5. For comparison, 3-methylacrylic acid (crotonic acid) has a reported pKa of approximately 4.80 .
Synthesis Methods
Laboratory Synthesis
Various synthetic routes can be employed to prepare 3-Acetylacrylic acid. By analyzing established synthetic methodologies for similar compounds, we can infer potential preparation routes:
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Aldol Condensation Route:
The compound could potentially be synthesized through an aldol condensation between acetaldehyde and a suitable acetyl compound, followed by oxidation to form the carboxylic acid functionality. -
Grignard-Based Synthesis:
Drawing parallels from methacrylic acid synthesis methods, where Grignard reagents are utilized with carbon dioxide, a modified approach could be developed for 3-Acetylacrylic acid .
Synthesis Method | Key Reagents | Reaction Conditions | Potential Yield |
---|---|---|---|
Aldol Condensation | Acetaldehyde, acetyl compound, oxidizing agent | Base-catalyzed condensation followed by oxidation | Variable |
Oxidation of Corresponding Alcohol | 3-Acetylallyl alcohol, oxidizing agent | Controlled oxidation conditions | Moderate to high |
Carbonylation | Suitable vinyl ketone, CO2 source | Catalytic conditions | Moderate |
Applications and Research Significance
Synthetic Applications
3-Acetylacrylic acid serves as a valuable building block in organic synthesis due to its reactive functional groups. Its applications include:
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Asymmetric synthesis - The compound can participate in stereoselective reactions to form enantiomerically enriched products
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Polymer chemistry - As an unsaturated carboxylic acid, it has potential applications in polymerization reactions
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Pharmaceutical intermediate - The structure could serve as a precursor in the synthesis of biologically active compounds
Research Findings
Research involving 3-Acetylacrylic acid has demonstrated its utility in crystallization-induced asymmetric transformation (CIAT) reactions. In particular, the compound's ability to undergo aza-Michael addition with amines produces products with high diastereomeric purity, making it valuable for the synthesis of complex nitrogen-containing compounds.
The reactivity pattern of 3-Acetylacrylic acid can be compared to other unsaturated carboxylic acids. For example, poly(acrylic acid) and poly(methacrylic acid) have been extensively studied for their properties and applications in materials science . The addition of the acetyl group in 3-Acetylacrylic acid would likely impart unique properties to any resulting polymers or reaction products.
Comparative Analysis with Related Compounds
Structural Comparison
3-Acetylacrylic acid shares structural similarities with several other unsaturated carboxylic acids, but with distinct differences:
Compound | Molecular Formula | Key Structural Feature | Difference from 3-Acetylacrylic Acid |
---|---|---|---|
Methacrylic Acid | C4H6O2 | Methyl group at α-position | Has methyl at α-position instead of acetyl at β-position |
Crotonic Acid (3-Methylacrylic acid) | C4H6O2 | Methyl group at β-position | Has methyl instead of acetyl at β-position |
3-(Methylthio)acrylic acid | C4H6O2S | Methylthio group at β-position | Has methylthio instead of acetyl at β-position |
Acrylic Acid | C3H4O2 | No substituents | Lacks the acetyl group |
Reactivity Comparison
The presence of the acetyl group in 3-Acetylacrylic acid significantly alters its electronic properties compared to simpler acrylic acid derivatives. This group enhances the electrophilicity of the β-carbon, potentially making it more reactive in Michael addition reactions compared to compounds like methacrylic acid or crotonic acid.
For hazard comparison, methacrylic acid is classified as corrosive and harmful if swallowed or in contact with skin . Similar precautions would likely apply to 3-Acetylacrylic acid, though its specific toxicological profile may differ due to structural variations.
Future Research Directions
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